molecular formula C16H14FNO3 B15095690 Phenylalanine, N-(2-fluorobenzoyl)- CAS No. 1803030-90-1

Phenylalanine, N-(2-fluorobenzoyl)-

Cat. No.: B15095690
CAS No.: 1803030-90-1
M. Wt: 287.28 g/mol
InChI Key: HCZOUTUSJOQBNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenylalanine, N-(2-fluorobenzoyl)- is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the substitution of a fluorobenzoyl group at the nitrogen atom of the phenylalanine molecule. It is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Phenylalanine, N-(2-fluorobenzoyl)- typically involves the condensation of phenylalanine with 2-fluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of Phenylalanine, N-(2-fluorobenzoyl)- may involve more efficient and scalable methods. One such method includes the use of automated reactors and continuous flow systems to maintain optimal reaction conditions and improve yield. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Phenylalanine, N-(2-fluorobenzoyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom in the benzoyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

Phenylalanine, N-(2-fluorobenzoyl)- is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies related to enzyme-substrate interactions and protein structure.

    Medicine: As a potential therapeutic agent in drug development.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenylalanine, N-(2-fluorobenzoyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group can enhance the binding affinity of the compound to its target, leading to increased biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • Phenylalanine, N-(4-fluorobenzoyl)
  • Phenylalanine, N-(2-chlorobenzoyl)
  • Phenylalanine, N-(2-bromobenzoyl)

Uniqueness

Phenylalanine, N-(2-fluorobenzoyl)- is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in various research applications.

Properties

IUPAC Name

2-[(2-fluorobenzoyl)amino]-3-phenylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO3/c17-13-9-5-4-8-12(13)15(19)18-14(16(20)21)10-11-6-2-1-3-7-11/h1-9,14H,10H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZOUTUSJOQBNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501292700
Record name Phenylalanine, N-(2-fluorobenzoyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501292700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803030-90-1
Record name Phenylalanine, N-(2-fluorobenzoyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803030-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylalanine, N-(2-fluorobenzoyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501292700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.